24‑Fold Higher Apparent Affinity for D‑Glucose Compared with Actinoplanes missouriensis Glucose Isomerase
The S. rubiginosus glucose isomerase exhibits a Km for D‑glucose of 55.5 mM at 70 °C [1]. In contrast, the glucose isomerase from Actinoplanes missouriensis, a major commercial alternative, displays a Km for D‑glucose of 1.33 M (1330 mM) under its optimal assay conditions [2]. The 24‑fold lower Km indicates substantially higher substrate affinity, enabling efficient isomerization at lower glucose concentrations and potentially reducing substrate inhibition effects in industrial packed‑bed reactors.
| Evidence Dimension | Km for D‑glucose |
|---|---|
| Target Compound Data | 55.5 mM |
| Comparator Or Baseline | Actinoplanes missouriensis GI: 1330 mM |
| Quantified Difference | 24‑fold lower Km (higher affinity) |
| Conditions | S. rubiginosus: 70 °C, pH not specified; A. missouriensis: 30–40 °C, pH 7.0 |
Why This Matters
Lower Km translates directly to higher fractional saturation at typical industrial glucose concentrations (0.5–2.0 M), meaning the S. rubiginosus enzyme can maintain higher catalytic rates in the substrate‑limited regions of a reactor, improving space–time yield.
- [1] Rangarajan M, Hartley BS. Novel reactions of xylose isomerase from Streptomyces rubiginosus. Enzyme Microb Technol. 1999;25(3‑5):235-241. View Source
- [2] Gong C‑S, Chen LF, Tsao GT. Purification and properties of glucose isomerase of Actinoplanes missouriensis. Biotechnol Bioeng. 1980;22(4):833-845. View Source
